N-Methylcarvedilol

Übersicht

Beschreibung

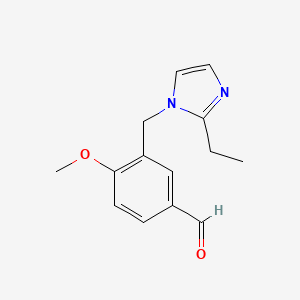

N-Methyl carvedilol is a derivative of carvedilol, a non-selective beta-adrenergic antagonist with additional alpha-1 adrenergic blocking properties. Carvedilol is widely used in the treatment of cardiovascular diseases such as hypertension, heart failure, and myocardial infarction. N-Methyl carvedilol retains the core structure of carvedilol but includes a methyl group attached to the nitrogen atom, potentially altering its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

N-Methyl carvedilol has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of N-methylation on the pharmacological properties of beta-blockers.

Biology: Research on its interaction with adrenergic receptors helps in understanding receptor-ligand dynamics.

Medicine: Investigations into its potential therapeutic benefits and side effects compared to carvedilol.

Industry: Used in the development of new cardiovascular drugs with improved efficacy and reduced side effects

Wirkmechanismus

Target of Action

N-Methyl carvedilol, also known as VXY9A338PC, primarily targets adrenergic receptors . It acts as an inverse agonist at the β1- and β2-adrenergic receptors (ARs), and also blocks α1ARs in the vasculature . In the heart, it is relatively β1AR-specific, as this AR type is the most predominant one in the adult human myocardium .

Mode of Action

N-Methyl carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

N-Methyl carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol . The relationship between carvedilol concentrations and their hypotensive and bradycardic effects was established by pharmacokinetic–pharmacodynamic (PK–PD) modelling .

Result of Action

The molecular and cellular effects of N-Methyl carvedilol’s action include a significant improvement in left ventricular ejection fraction and left ventricular stroke work . This effect is unrelated to changes in total systemic or cardiac norepinephrine spillover . The rise in left ventricular stroke work is accompanied by a modest rise in myocardial oxygen consumption per beat .

Action Environment

Environmental factors such as pH and temperature can influence the solubility and stability of N-Methyl carvedilol . Its solubility can be enhanced through various techniques such as micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation . These techniques can help improve the bioavailability of N-Methyl carvedilol, thereby enhancing its therapeutic efficacy .

Biochemische Analyse

Biochemical Properties

N-Methyl carvedilol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It is primarily metabolized by cytochrome P450 enzymes (CYPs), including CYP2D6, CYP3A4, CYP1A2, and CYP2C9 . The main pathways of N-Methyl carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Cellular Effects

N-Methyl carvedilol has been shown to have neuroprotective effects on cultured cerebellar neurons and CA1 hippocampal neurons of gerbils exposed to brain ischemia . It has also been shown to have effects on vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of N-Methyl carvedilol involves its interaction with beta-adrenoceptors . It has been suggested that G proteins drive all detectable carvedilol signaling through beta2-adrenoceptors . In addition to its antihypertensive and anti-lipid peroxidative functions, carvedilol has neuroprotective activity as a calcium channel blocker and as a non-competitive inhibitor at the NMDA receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Methyl carvedilol has shown changes in its effects over time. For example, a study found that carvedilol protected cultured neurons in a dose-dependent manner against glutamate-mediated excitotoxicity . Another study found that carvedilol showed enantioselective non-linear pharmacokinetic properties .

Dosage Effects in Animal Models

The effects of N-Methyl carvedilol vary with different dosages in animal models. For example, a study found that carvedilol treatment in transverse aortic constriction mice significantly decreased heart rate and left ventricular dP/dt (max) at all dose levels .

Metabolic Pathways

N-Methyl carvedilol is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by cytochrome P450 enzymes, and the main pathways of its metabolism include oxidation, demethylation, and glucuronidation .

Transport and Distribution

N-Methyl carvedilol is transported and distributed within cells and tissues. It and its hydroxylated metabolites are substrates for ABCB1 (also called Pgp or MDR1) and ABCC2 (MRP2) .

Subcellular Localization

Given that its parent compound, carvedilol, has been shown to interact with various cellular organelles , it is plausible that N-Methyl carvedilol may also have specific subcellular localizations that influence its activity or function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl carvedilol typically involves the methylation of carvedilol. One common method is the reaction of carvedilol with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of N-Methyl carvedilol follows similar principles but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl carvedilol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it back to carvedilol.

Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

Oxidation: N-Methyl carvedilol N-oxide.

Reduction: Carvedilol.

Substitution: Various N-alkyl or N-aryl carvedilol derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carvedilol: The parent compound, widely used in cardiovascular therapy.

Metoprolol: A selective beta-1 adrenergic antagonist used for similar indications.

Propranolol: A non-selective beta-adrenergic antagonist with different pharmacokinetic properties.

Uniqueness

N-Methyl carvedilol is unique due to the presence of the methyl group on the nitrogen atom, which may alter its pharmacokinetic and pharmacodynamic profile. This modification can potentially lead to differences in efficacy, side effects, and receptor selectivity compared to other beta-blockers .

Eigenschaften

IUPAC Name |

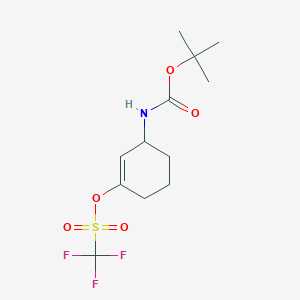

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYAQEVCUAUADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72956-35-5 | |

| Record name | N-Methyl carvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B1145819.png)

![(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol](/img/structure/B1145821.png)